6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
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Description
Scientific Research Applications
Antimicrobial Activities of 1,2,4-Triazole Derivatives
Specific Scientific Field
Pharmaceutical Chemistry
Methods of Application or Experimental Procedures
These compounds were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines .
Results or Outcomes
Some of these newly synthesized compounds were found to possess good or moderate activities against the test microorganisms .
Structure and Computational Studies of New Sulfonamide Compound
Specific Scientific Field
Computational Chemistry
Methods of Application or Experimental Procedures
The compound was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors. The slow evaporation method was used to form single crystals of the compound from a methanolic solution .
Results or Outcomes
The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis). The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .
Anti-tubercular Agents
Summary of the Application
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Methods of Application or Experimental Procedures
These compounds were synthesized and then tested for their anti-tubercular activity .
Results or Outcomes
Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Antimicrobial Activity of 1,3,5-Triazine Aminobenzoic Acid Derivatives
Summary of the Application
1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared and evaluated for their antimicrobial activity .
Methods of Application or Experimental Procedures
These compounds were synthesized by conventional methods or using microwave irradiation. Using microwave irradiation gave the desired products in less time, good yield, and higher purity .
Results or Outcomes
Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
Pharmaceutical Analytical Impurity
Specific Scientific Field
Pharmaceutical Analysis
Summary of the Application
3′-Demethyl-3′-N-[(4-Methylphenyl)Sulfonyl]Azithromycin is a USP Pharmaceutical Analytical Impurity (PAI). PAIs are impurities suitable for research and analytical purposes, which help to ensure the quality and safety of medicines .
Methods of Application or Experimental Procedures
This compound is used as an analytical standard in the pharmaceutical industry .
Results or Outcomes
The use of this compound helps to ensure the quality and safety of medicines .
properties
IUPAC Name |
6-ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-4-18-7-10-21-20(15-18)23(26-13-11-25(3)12-14-26)22(16-24-21)29(27,28)19-8-5-17(2)6-9-19/h5-10,15-16H,4,11-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVYTPYMRRBSDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.